

Application Notes and Protocols for 2,5-Dibromoisonicotinaldehyde in Medicinal Chemistry

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Compound of Interest

Compound Name: **2,5-Dibromoisonicotinaldehyde**

Cat. No.: **B1293480**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromoisonicotinaldehyde is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its pyridine core, substituted with two reactive bromine atoms and an aldehyde group, provides multiple points for chemical modification, making it a valuable starting material for the synthesis of diverse and complex bioactive molecules. The pyridine scaffold is a well-established pharmacophore in numerous FDA-approved drugs, often playing a crucial role in binding to the active sites of enzymes, particularly kinases.^[1] This document provides detailed application notes, experimental protocols, and potential applications of **2,5-Dibromoisonicotinaldehyde** in drug discovery, with a focus on the synthesis of kinase inhibitors.

Core Applications in Medicinal Chemistry

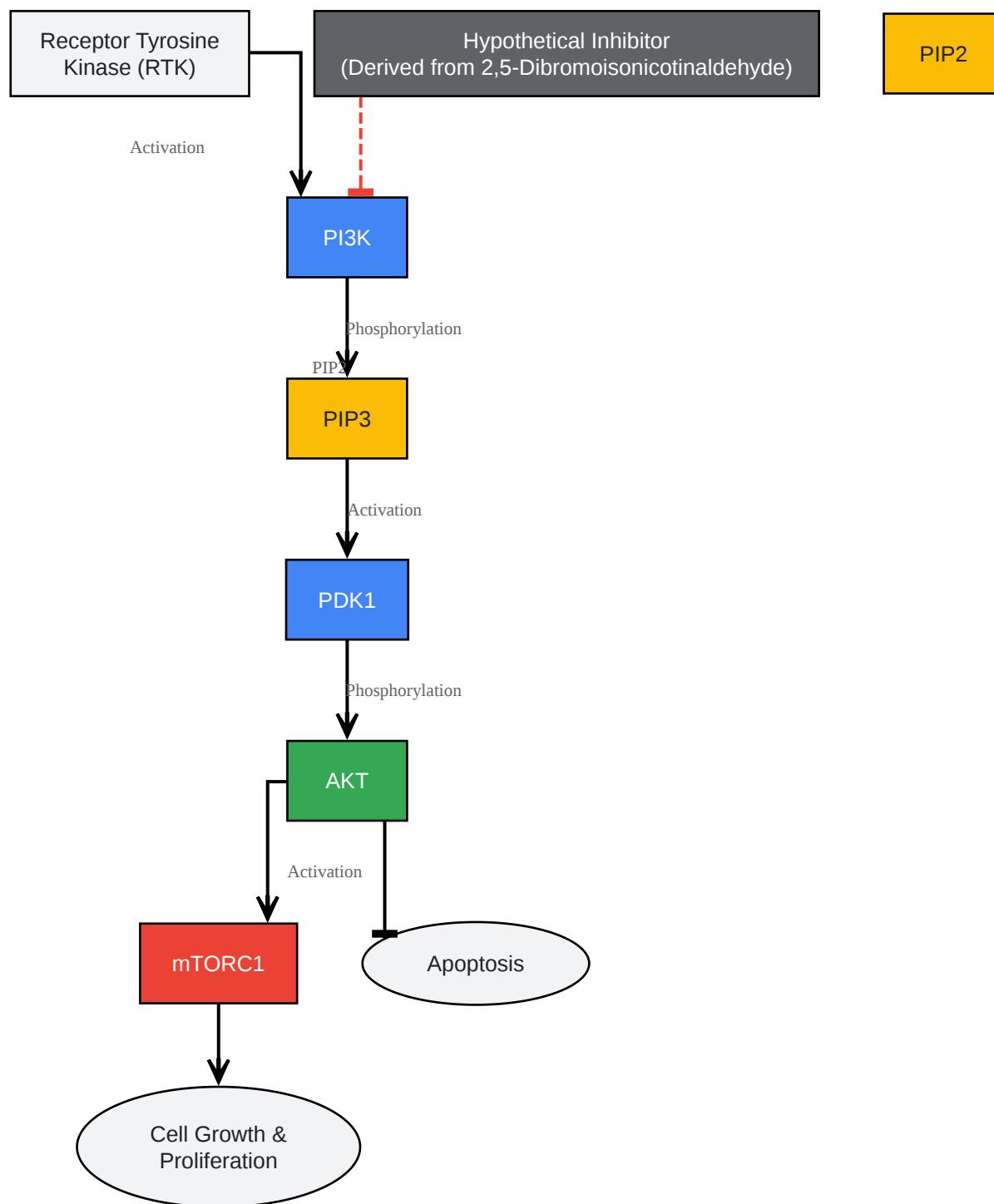
The primary application of **2,5-Dibromoisonicotinaldehyde** in medicinal chemistry lies in its use as a precursor for the synthesis of substituted pyridines, which are key components of various therapeutic agents. The differential reactivity of the two bromine atoms, coupled with the reactivity of the aldehyde, allows for a stepwise and controlled elaboration of the molecular scaffold.

Key areas of application include:

- **Synthesis of Kinase Inhibitors:** The pyridine ring can act as a hinge-binder in the ATP-binding pocket of kinases.^[1] The bromine atoms on **2,5-Dibromoisonicotinaldehyde** can be sequentially substituted using various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce different aryl or heteroaryl moieties, allowing for the exploration of the chemical space around the pyridine core to optimize potency and selectivity. The aldehyde group can be functionalized through reactions like reductive amination to introduce further diversity and interact with other regions of the target protein.
- **Development of Agents for Neurodegenerative Diseases:** Substituted heterocyclic compounds have shown promise in targeting enzymes implicated in neurodegenerative diseases, such as Glycogen Synthase Kinase 3 (GSK-3).^[2] **2,5-Dibromoisonicotinaldehyde** can serve as a starting point for the synthesis of novel GSK-3 inhibitors.
- **Anticancer Agents:** Many kinase inhibitors are developed as anticancer agents due to the frequent dysregulation of kinase signaling pathways in cancer.^[3] Derivatives of **2,5-Dibromoisonicotinaldehyde** can be designed to target specific kinases involved in cancer cell proliferation, survival, and angiogenesis.

Target Signaling Pathway: PI3K/AKT/mTOR

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival and is often hyperactivated in various cancers.^[3] Small molecule inhibitors targeting components of this pathway are of significant therapeutic interest. The following diagram illustrates the key components of this pathway.

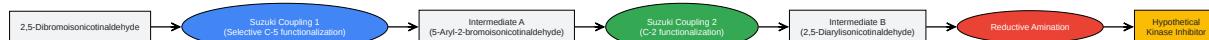
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Caption: PI3K/AKT/mTOR Signaling Pathway and a potential point of inhibition.

Experimental Protocols

The following protocols describe a hypothetical synthetic route to a potential kinase inhibitor starting from **2,5-Dibromoisonicotinaldehyde**. This strategy employs sequential Suzuki cross-coupling and reductive amination reactions.

Workflow for the Synthesis of a Hypothetical Kinase Inhibitor



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References

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